molecular formula C15H15N5O2 B2415122 N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034392-85-1

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2415122
CAS No.: 2034392-85-1
M. Wt: 297.318
InChI Key: LZGSOFSRTWTDQX-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a pyrimidine ring and a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . This moiety is found in several commercially available drugs and is extensively investigated for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and neurological applications . The specific molecular architecture of this compound suggests its utility as a valuable chemical probe for researchers studying enzyme inhibition and receptor interactions. Analogous compounds featuring the 1,2,4-oxadiazole scaffold have been designed as potent inhibitors of key biological targets, such as PARP-1 in oncology research and the NR2B subunit of the NMDA receptor for neurological studies . For instance, oxadiazole-based PARP inhibitors have demonstrated the ability to induce PARP cleavage, H2AX phosphorylation, and caspase-3 activation in breast cancer cell lines, highlighting their mechanism in triggering apoptosis . Similarly, incorporating a 1,2,4-oxadiazole linker has been a successful strategy in developing potent and orally bioavailable NR2B receptor antagonists for researching neuropathic pain and Parkinson's disease . This product is provided for research purposes to facilitate the exploration of such mechanisms. It is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSOFSRTWTDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O3C_{17}H_{15}N_3O_3 and a molecular weight of 309.32 g/mol. Its structure features a pyrimidine core substituted with both a methoxybenzyl group and an oxadiazole moiety, which are known to influence its biological properties.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
N-(2-methoxybenzyl)-5-(3-methyl...)MCF-70.65Induction of apoptosis via p53 activation
Similar Oxadiazole DerivativeU-9372.41Caspase activation
Other Oxadiazole CompoundsCEM-13< 1.0Cell cycle arrest at G0-G1 phase

The mechanism by which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have reported increased levels of p53 and caspase activation in treated cells, suggesting that these compounds may act as pro-apoptotic agents .

Antimicrobial Activity

In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity. For instance, certain structural analogs have been evaluated for their efficacy against bacterial strains and fungi. The incorporation of specific substituents on the oxadiazole ring can enhance their antimicrobial potency .

Case Studies

A notable study involving the compound indicated its effectiveness against resistant strains of cancer cells that typically exhibit poor responses to conventional therapies. This highlights the potential for developing new treatment protocols utilizing such compounds as adjunctive therapies in oncology .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been reported in the literature, including:

  • Condensation reactions involving substituted benzyl amines and oxadiazole derivatives.
  • Cyclization processes that incorporate the formation of the pyrimidine ring.

Anticancer Properties

Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. In particular, studies have demonstrated that compounds containing oxadiazole and pyrimidine motifs can inhibit cell proliferation in cancer types such as:

  • Breast cancer (MDA-MB-231)
  • Lung cancer (A549)
  • Ovarian cancer (OVCAR-8)

In vitro assays have reported percent growth inhibition (PGI) values exceeding 75% against certain cancer cell lines, suggesting that N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine could possess similar anticancer properties .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with the oxadiazole ring have been evaluated for their effectiveness against bacterial strains such as:

  • Staphylococcus aureus
  • Escherichia coli

These studies often employ disc diffusion methods to assess antimicrobial efficacy, revealing that many synthesized derivatives exhibit substantial antibacterial activity .

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityReported good efficacy against S. aureus and E. coli using synthesized derivatives with oxadiazole rings.
ACS Omega Study (2023)Anticancer ActivityDemonstrated significant PGI against multiple cancer cell lines for related oxadiazole derivatives.
Molecular Docking StudiesInteraction AnalysisShowed favorable binding interactions between synthesized compounds and target proteins associated with cancer cell proliferation .

Potential Therapeutic Applications

Given its promising biological activities, this compound may be explored for several therapeutic applications:

  • Cancer Treatment : Potential development as a chemotherapeutic agent targeting specific cancer pathways.
  • Antimicrobial Agents : Further investigation into its use as a novel antibiotic or antifungal treatment.
  • Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via cyclodesulfurization of thiosemicarbazides or coupling reactions between pyrimidine intermediates and oxadiazole-containing moieties. For example, cyclization of substituted thiosemicarbazides using hydrazonoyl chlorides in refluxing ethanol (70–80°C) yields 1,3,4-oxadiazoles . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., triethylamine) to improve yields. Monitoring via TLC or HPLC ensures reaction completion .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assigns methoxybenzyl protons (δ 3.8–4.2 ppm) and oxadiazole carbons (δ 160–170 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352.13).
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings using SHELXL .

Basic: How is the preliminary biological activity of this compound assessed in academic research?

Initial screening includes:

  • Antimicrobial Assays : Disk diffusion against S. aureus or E. coli (MIC values ≤ 25 µg/mL) .
  • Kinase Inhibition : Cell-based cytotoxicity assays (IC₅₀) and mitotic histone H3 phosphorylation suppression, as seen in aurora kinase inhibitors .
  • Enzyme Binding : Fluorescence polarization assays to measure interactions with metabolic targets (e.g., ATP-binding sites) .

Advanced: How do hydrogen-bonding networks and crystal packing influence the compound’s stability and reactivity?

Intramolecular N–H⋯N bonds (e.g., 2.1 Å length) stabilize the pyrimidine-oxadiazole core, while weak C–H⋯O interactions (e.g., methyl-to-methoxy) form polymeric chains. SHELX-refined structures reveal torsional angles (e.g., 12.8° between pyrimidine and phenyl groups), affecting solubility and crystallinity .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of pyrimidine-oxadiazole hybrids?

  • Substituent Effects : Para-methoxy groups on benzyl moieties enhance lipophilicity (logP > 3), improving membrane permeability.
  • Oxadiazole Modifications : 3-Methyl substitution increases metabolic stability compared to unsubstituted analogs .
  • Pyrimidine Variations : Fluorination at C5 (e.g., 5-F derivatives) boosts kinase selectivity (e.g., aurora B vs. A Kᵢ = 9.2 vs. 8.0 nM) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed incubation times).
  • Solvent Artifacts : Compare DMSO vs. PBS solubility; precipitation >50 µM may falsely lower activity .
  • Cell Line Variability : Validate results in multiple lines (e.g., HeLa vs. HEK293) to rule off-target effects .

Advanced: What strategies are used to identify molecular targets for this compound?

  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins.
  • Kinome Profiling : Screen against kinase panels (e.g., 200+ kinases) to identify inhibition hotspots (e.g., aurora kinases) .
  • Molecular Docking : Align with ATP-binding pockets using PyMOL (PDB: 4UYN) to predict binding affinities .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Degrades >10% in acidic conditions (pH < 4) via oxadiazole ring hydrolysis; store in neutral buffers (pH 7.4).
  • Thermal Stability : Decomposes at >150°C (TGA data); avoid lyophilization and use cold storage (-20°C) .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : SwissADME calculates bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition risks.
  • Toxicity Screening : ProTox-II models hepatotoxicity (probability >70%) based on structural alerts (e.g., oxadiazole nitrogens) .

Advanced: How can polymorphism affect the compound’s bioactivity, and how is it characterized?

Polymorphs (e.g., Form I vs. II) differ in dissolution rates (e.g., 85% vs. 60% in simulated gastric fluid). Characterize via:

  • PXRD : Distinct peaks at 2θ = 12.5° and 18.3°.
  • DSC : Melting endotherms (Form I: 145°C; Form II: 138°C) .

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